molecular formula C21H20N2O3 B10842465 3-(4-o-Tolylpiperazine-1-carbonyl)coumarin

3-(4-o-Tolylpiperazine-1-carbonyl)coumarin

Cat. No.: B10842465
M. Wt: 348.4 g/mol
InChI Key: IVCTUFTWYWRJLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-o-Tolylpiperazine-1-carbonyl)coumarin typically involves the condensation of coumarin derivatives with piperazine and tolyl groups. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method can be adapted to introduce the piperazine and tolyl groups through subsequent reactions.

Another approach is the Knoevenagel condensation, where coumarin derivatives are synthesized by reacting salicylaldehyde with malonic acid or its derivatives in the presence of a base . The resulting coumarin can then be further functionalized to introduce the piperazine and tolyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-o-Tolylpiperazine-1-carbonyl)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-o-Tolylpiperazine-1-carbonyl)coumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine and tolyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C21H20N2O3/c1-15-6-2-4-8-18(15)22-10-12-23(13-11-22)20(24)17-14-16-7-3-5-9-19(16)26-21(17)25/h2-9,14H,10-13H2,1H3

InChI Key

IVCTUFTWYWRJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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